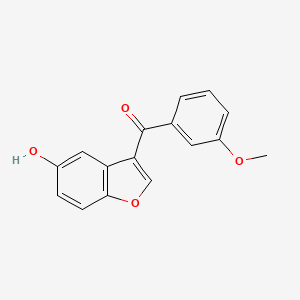
(4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone" is a fluorinated organic molecule that is likely to possess interesting chemical and biological properties due to the presence of the trifluoromethyl groups and the piperidine ring. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves multi-step reactions starting from readily available materials. For instance, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride involves amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, with a reasonable overall yield of 62.4% . This suggests that the synthesis of "this compound" could potentially follow a similar pathway, possibly involving a Friedel-Crafts acylation step to introduce the trifluoromethylphenyl group.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and confirmed by X-ray crystallography. For example, the crystallographic data of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . Similarly, the structure of "this compound" would likely be elucidated using these techniques, with attention to the conformation of the piperidine ring and the electronic effects of the trifluoromethyl groups.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be influenced by substituents on the ring. For instance, the presence of electron-withdrawing groups such as nitro or trifluoromethyl groups can affect the electron density and thus the reactivity of the molecule . The compound , with two trifluoromethyl groups, is expected to exhibit unique reactivity patterns that could be exploited in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as thermal stability and electronic properties, can be studied using techniques like thermogravimetric analysis and density functional theory (DFT) calculations. For example, the thermal properties of a dichlorobenzenesulfonyl piperidine derivative were found to be stable in the temperature range of 20-170°C . DFT calculations can provide insights into the HOMO-LUMO energy gap and molecular electrostatic potential, which are indicative of the molecule's stability and reactive sites . These methods would be applicable to the analysis of "this compound" to predict its behavior under different conditions and in various reactions.
科学的研究の応用
Synthesis and Structural Characterization
Compounds similar to (4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone have been synthesized and characterized to understand their structural and chemical properties. For instance, research on the synthesis and structural studies of related compounds provides insights into their potential applications in creating new materials or drugs. The synthesis of related fluorophenyl and piperidinyl methanone compounds involves several steps, including amidation and Friedel-Crafts acylation, leading to structures with significant potential in various scientific applications (Zheng Rui, 2010).
Antimicrobial Activity
Some derivatives of fluorophenyl piperidinyl methanones have been explored for their antimicrobial properties. Synthesis of these derivatives and subsequent tests have shown promising antimicrobial activity against pathogenic bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Material Science Applications
In material science, related compounds have been used to create novel materials with unique properties. For example, the development of ferrocene-terminated hyperbranched polyimide for memory devices showcases the application of these compounds in creating materials with advanced electronic properties. The synthesized material demonstrated excellent thermal stability and solubility, along with promising applications in nonvolatile memory devices due to its bistable electrical conductivity switching characteristics (Haiwei Tan et al., 2017).
Anticancer and Antitubercular Activities
Compounds with a fluorophenyl piperidinyl methanone framework have also been investigated for their potential anticancer and antitubercular activities. The design and synthesis of N-substituted pipradol derivatives, including phenyl methanone derivatives, have shown significant antimicrobial activities, indicating potential for the development of new therapeutic agents (B. Ramudu et al., 2017). Additionally, certain derivatives have demonstrated antileukemic activity, further highlighting the therapeutic potential of these compounds (K. Vinaya et al., 2011).
作用機序
Target of Action
The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules in the body. The compound’s interaction with these targets can be studied using various biochemical and biophysical techniques .
Mode of Action
Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve binding studies to determine the affinity of the compound for its targets, and functional assays to determine the effect of the compound on the activity of its targets .
Biochemical Pathways
The compound’s effect on biochemical pathways can be studied using techniques such as metabolomics and proteomics. These studies can help identify the downstream effects of the compound’s action, such as changes in the levels of various metabolites or proteins .
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), can be studied using various in vitro and in vivo models. These studies can help determine the bioavailability of the compound, as well as its half-life, clearance rate, and other pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of the compound’s action can be studied using various cell-based assays. These could include assays to measure cell proliferation, apoptosis, or other cellular responses. In addition, animal models can be used to study the compound’s effects in a whole organism context .
Action Environment
The environment in which the compound acts can have a significant influence on its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all affect the compound’s activity. These factors can be studied using various experimental models .
特性
IUPAC Name |
[4-(trifluoromethyl)phenyl]-[2-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO/c15-13(16,17)10-6-4-9(5-7-10)12(22)21-8-2-1-3-11(21)14(18,19)20/h4-7,11H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXINRPQJIUEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

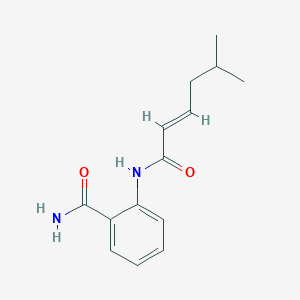
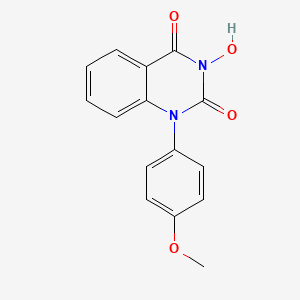
![2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2531166.png)
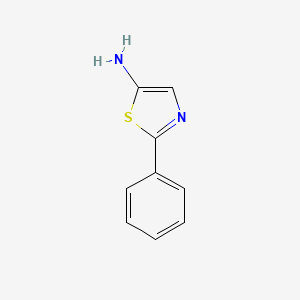
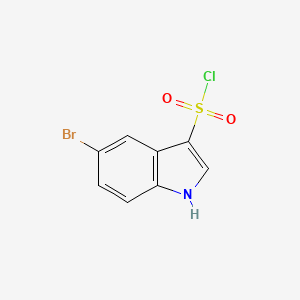
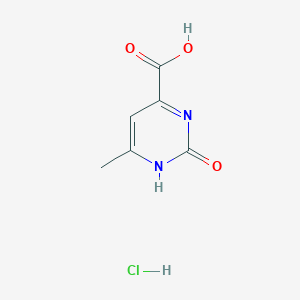
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)
![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)
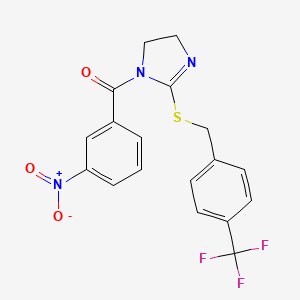

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)
![6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2531183.png)
![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)
